molecular formula C9H10N4O2 B2703574 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 256348-41-1

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B2703574
CAS No.: 256348-41-1
M. Wt: 206.20 g/mol
InChI Key: PFEYZNRDVANGLJ-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidine Chemistry

The triazolopyrimidine scaffold emerged from foundational work by Bulow and Haas in the early 1900s, who first synthesized fused triazole-pyrimidine systems while exploring heterocyclic compound reactivity. Initially studied for their aromatic stability and tautomeric behavior, these compounds gained pharmacological relevance in the mid-20th century as researchers recognized their structural similarity to purine bases. This resemblance enabled interactions with biological targets such as enzymes and receptors, catalyzing investigations into their therapeutic potential. The 1980s marked a turning point with the discovery of triazolopyrimidine-based herbicides, which demonstrated the scaffold's adaptability to agricultural applications. However, recent decades have focused overwhelmingly on medicinal chemistry, driven by the scaffold's capacity to yield derivatives with selective bioactivity profiles.

Structural Classification of Triazolo[1,5-a]pyrimidines

Triazolopyrimidines exist in eight isomeric forms depending on the fusion positions between the triazole and pyrimidine rings. Among these, the triazolo[1,5-a]pyrimidine configuration (Figure 1) predominates in pharmaceutical research due to its exceptional thermodynamic stability and synthetic accessibility. This isomer features a triazole ring fused at the 1,5-positions of the pyrimidine, creating a planar, conjugated system that facilitates π-π stacking interactions with biological macromolecules. Substituent positioning critically influences electronic distribution and steric bulk:

  • Position 2 : Often modified with electron-withdrawing groups (e.g., carboxylic acids) to enhance hydrogen bonding capacity.
  • Positions 5 and 7 : Methyl substitutions at these sites, as in the target compound, improve lipophilicity and modulate metabolic stability.

Table 1: Isomeric Forms of Triazolopyrimidines

Isomer Fusion Positions Stability Common Applications
triazolo[1,5-a] 1,5 High Enzyme inhibitors, antivirals
triazolo[4,3-a] 4,3 Moderate Herbicides
triazolo[1,5-a] 1,5 Low Experimental intermediates

Research Significance of 2-Substituted Triazolopyrimidine Derivatives

Functionalization at position 2 of the triazolopyrimidine core has emerged as a key strategy for fine-tuning bioactivity. The introduction of acetic acid moieties, as seen in (5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid, serves multiple purposes:

  • Enhanced Solubility : The carboxylic acid group improves aqueous solubility, addressing a common limitation of heterocyclic compounds.
  • Target Engagement : The acidic proton participates in salt bridges with basic residues in enzyme active sites, as observed in tyrosine-DNA phosphodiesterase 2 (TDP2) inhibition.
  • Conformational Restriction : Steric effects from the acetic acid side chain limit rotational freedom, potentially increasing binding affinity through entropy optimization.

Recent studies highlight 2-substituted derivatives as potent inhibitors of neurodegenerative disease targets, with IC~50~ values in the low micromolar range against β-secretase (BACE1) and acetylcholinesterase.

Position of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)-acetic Acid in Contemporary Research

This compound exemplifies rational design principles applied to triazolopyrimidine optimization. The 5,7-dimethyl groups confer metabolic stability by shielding reactive positions from oxidative degradation, while the acetic acid substituent enables targeted interactions with polar binding pockets. Current research applications include:

  • Enzyme Inhibition : Preliminary molecular docking studies suggest strong affinity for the catalytic site of TDP2, a DNA repair enzyme implicated in cancer therapy resistance.
  • Structure-Activity Relationship (SAR) Probes : The methyl and acetic acid groups serve as control variables in SAR studies to delineate electronic versus steric contributions to bioactivity.
  • Synthetic Intermediate : Its crystalline nature and defined stereochemistry make it a valuable building block for combinatorial libraries targeting G protein-coupled receptors (GPCRs).

Table 2: Key Physicochemical Properties

Property Value Method
Molecular Formula C~9~H~10~N~4~O~2~ High-resolution MS
logP 1.2 ± 0.3 Calculated (PubChem)
Aqueous Solubility (25°C) 12 mg/mL Experimental
pKa 3.8 (COOH) Potentiometric

The compound’s synthetic accessibility via microwave-assisted condensation and acylation reactions further enhances its utility as a research tool. Ongoing investigations focus on derivatizing the acetic acid moiety to develop prodrug formulations with improved blood-brain barrier penetration for neurological applications.

Properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-3-6(2)13-9(10-5)11-7(12-13)4-8(14)15/h3H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEYZNRDVANGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256348-41-1
Record name 2-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

  • Molecular Formula : C₈H₉N₄O₂
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 87253-62-1

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with acetic acid under controlled conditions. Various methodologies have been reported to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds in this class have shown effective inhibition against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2.0 μg/mL against various strains including E. faecium and Staphylococcus aureus .

Antifungal Activity

Preliminary bioassays demonstrated that compounds derived from this scaffold possess fungicidal properties against pathogens like Rhizoctonia solani, indicating potential agricultural applications .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives:

  • Mechanism of Action : Compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, one derivative exhibited an IC50 value of 0.43 μM against the MDA-MB-231 breast cancer cell line .
  • Selectivity : The selectivity for cancer cells over normal cells is a critical aspect of their therapeutic potential.

Study 1: Antibacterial Efficacy

A study synthesized various 1,2,4-triazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial activity. The results indicated that the compounds demonstrated narrow-spectrum activity with good metabolic stability .

Study 2: Anticancer Properties

In a comparative study involving different triazolo-pyrimidine derivatives, one compound was found to be significantly more potent than others against multiple cancer cell lines with IC50 values ranging from 30 nM to 60 nM .

Data Tables

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)
This compoundAntibacterial0.25 - 2.0-
Derivative AAnticancer-0.43
Derivative BAntifungal--

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
Compound A25E. coli
Compound B50S. aureus
Compound C100Klebsiella

Antifungal Properties

In addition to antibacterial effects, the compound has demonstrated antifungal activity against pathogens such as Candida albicans. The efficacy of the compound in inhibiting fungal growth underscores its potential as a therapeutic agent in treating fungal infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play a crucial role in various biochemical pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. This makes it a candidate for further research in cancer therapeutics.

Study on Antimicrobial Efficacy

A study conducted by Prabhakar et al. involved synthesizing several derivatives of triazolo-pyrimidine compounds and evaluating their antimicrobial activities. The results indicated that certain derivatives exhibited strong antibacterial and antifungal activities when tested against standard microbial strains using the disc diffusion method .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and target enzymes. These studies suggest favorable binding affinities that could lead to the development of new therapeutic agents targeting specific diseases such as cancer and infections caused by resistant strains of bacteria.

Chemical Reactions Analysis

Carboxylate Group Transformations

The acetic acid moiety undergoes typical carboxylic acid reactions:

ReactionReagents/ConditionsProductApplication
EsterificationSOCl₂ followed by methanolMethyl esterProdrug synthesis
AmidationThionyl chloride, NH₃AcetamideBioactive analog
Salt formationNaOH/HClSodium/potassium saltSolubility enhancement

Key Data :

  • Esterification yields >90% under anhydrous conditions.

  • Amidation with primary amines proceeds at 70–80% efficiency in DMF .

Triazolopyrimidine Core Reactions

The heterocycle participates in electrophilic and cycloaddition reactions:

ReactionReagents/ConditionsOutcome
BrominationNBS, AIBN, CCl₄, 80°CC5 bromination (90% regioselectivity)
NitrationHNO₃/H₂SO₄, 0°CC7 nitro derivative (65% yield)
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl analogs (50–75% yield)

Notable Observations :

  • Bromination occurs preferentially at the electron-deficient C5 position .

  • The pyrimidine ring resists oxidation under mild conditions due to aromatic stabilization.

Catalytic and Solvent Effects

Optimal reaction conditions vary significantly with catalytic systems:

ReactionCatalystSolventTemperatureTurnover Number
Cyclocondensation[(VO)TPP][(TCM)₄]Ethanol80°C6 cycles (5% activity loss)
EsterificationH₂SO₄ (cat.)MethanolReflux
Suzuki couplingPd(PPh₃)₄DMF/H₂O100°C

Critical Notes :

  • The vanadium catalyst enables recyclability for ≥6 cycles without significant deactivation .

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the acetic acid group.

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

ConditionObservationHalf-Life
pH 1–2 (HCl)Decarboxylation at C212 hr
pH 7–8 (buffer)Stable (>95% intact at 25°C)>30 days
pH 13 (NaOH)Ring-opening via hydroxide attack2 hr

Degradation Products :

  • At acidic pH: 5,7-Dimethyl- triazolo[1,5-a]pyrimidine (via CO₂ loss).

  • Under strong alkaline conditions: Fragmentation into aminotriazole and pyrimidinone derivatives .

Pharmacologically Relevant Modifications

Structural analogs are generated via late-stage diversification:

ModificationMethodBiological Target
Amide derivativesCoupling with R-NH₂Kinase inhibitors
Metal complexesReaction with Cu(II)/Zn(II)Antimicrobial agents
PEGylationEsterification with polyethylene glycolSolubility enhancement

Case Study :

  • The zinc complex [(5,7-Me₂-TP-2-CH₂COO)₂Zn] shows MIC = 8 µg/mL against S. aureus.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at Position 2

The 2-position of the triazolo[1,5-a]pyrimidine scaffold is critical for bioactivity. Key analogs and their properties are summarized in Table 1 .

Table 1: Comparison of 2-Substituted Triazolo[1,5-a]pyrimidines
Compound Name Substituent at Position 2 Molecular Formula CAS Number Key Properties/Applications References
(5,7-Dimethyl-...)-acetic acid (Target) -CH₂COOH C₉H₁₀N₄O₂ 256348-41-1 Antiviral intermediate; solubility enhancer
2-((5,7-Dimethyl-...)-thio)acetic acid -S-CH₂COOH C₉H₁₀N₄O₂S - Improved thiol reactivity
5,7-Dimethyl-...-2-amine -NH₂ C₇H₉N₅ 7135-02-6 Herbicidal activity
5,7-Dimethyl-...-2-carboxylic acid -COOH C₈H₈N₄O₂ 87253-62-1 Metal chelation potential
  • Acetic Acid vs.
  • Acetic Acid vs. Amine/Carboxylic Acid : The 2-amine derivative (CAS: 7135-02-6) exhibits herbicidal activity, while the carboxylic acid analog may serve as a chelating agent, highlighting the role of functional groups in target specificity .

Substituent Effects on the Pyrimidine Ring

Methyl groups at positions 5 and 7 are conserved in the target compound. Analogs with alternative substituents demonstrate varying bioactivities:

  • 7-Chloro Derivative : Synthesized via POCl₃ chlorination, this analog shows increased electrophilicity, useful in nucleophilic aromatic substitution reactions .
  • Trifluoromethyl Derivative (CAS: -): The electron-withdrawing CF₃ group at position 2 enhances metabolic stability and lipophilicity, as seen in the compound 2-[5,7-Dimethyl-2-(trifluoromethyl)...]-acetamide .

Heterocyclic Core Modifications

Replacing the triazole ring with pyrazole or imidazole alters the scaffold’s electronic profile:

  • Pyrazolo[1,5-a]pyrimidines : These analogs, such as 2-(5,7-Diethyl-...)-acetic acid , exhibit similar antiviral profiles but differ in pharmacokinetics due to reduced nitrogen content .
  • Imidazo[1,2-a]pyrimidines : Increased π-stacking ability from the imidazole ring may enhance DNA intercalation, relevant in anticancer drug design .

Q & A

Q. What are the established synthetic routes for (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid?

The synthesis typically involves cyclization reactions starting from 3-amino-[1,2,4]triazole derivatives. Key steps include:

  • Step 1 : Condensation of 3-amino-1,2,4-triazole with β-keto esters or malonic acid derivatives to form the triazolopyrimidine core .
  • Step 2 : Functionalization at the 2-position via alkylation or nucleophilic substitution to introduce the acetic acid moiety. For example, reacting 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with bromoacetic acid under basic conditions .
  • Purification : Column chromatography (e.g., gradient elution with ethyl acetate/light petroleum) and recrystallization (ethanol/water) .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm methyl protons (δ ~2.5 ppm for 5,7-dimethyl groups) and the acetic acid side chain (δ ~3.8–4.2 ppm for CH2_2) .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and spatial arrangement (e.g., monoclinic P21/c2_1/c symmetry observed in related triazolopyrimidines) .
  • HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight containers under inert gas (argon or nitrogen) at 4°C.
  • Protect from light to prevent photodegradation of the triazole ring .
  • Avoid prolonged exposure to moisture, as the acetic acid group may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of substituents on the triazolopyrimidine core?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electron density distribution. For example, the 5,7-dimethyl groups increase steric hindrance, reducing nucleophilic attack at C-2 .
  • Molecular Docking : Simulate interactions with biological targets (e.g., adenosine receptors) to guide functionalization strategies. Substituents like trifluoromethyl groups enhance binding affinity due to hydrophobic interactions .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Case Study : If NMR suggests a planar structure but X-ray shows puckering, perform variable-temperature NMR to assess conformational flexibility.
  • Dynamic NMR Analysis : Detect ring-flipping or tautomerism in solution (e.g., coalescence of signals at elevated temperatures) .
  • Complementary Techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography .

Q. What strategies optimize yield in multi-step syntheses of derivatives?

  • Catalytic Additives : Employ p-toluenesulfonic acid (PTSA) or 3-picoline to enhance cyclization efficiency .

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like amine coupling .

  • Table 1 : Yield Optimization Examples

    StepMethodYield ImprovementReference
    CyclizationPTSA catalyst78% → 92%
    Amine functionalizationMicrowave (60°C)45% → 88%

Q. How do substituents at the 5- and 7-positions influence biological activity?

  • Methyl Groups : Enhance lipophilicity, improving membrane permeability (logP ~2.5) .

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at C-2, facilitating covalent binding to enzyme active sites .

  • Table 2 : Substituent Effects on IC50_{50} (Adenosine A2A_{2A} Receptor)

    Substituent (R5^5, R7^7)IC50_{50} (nM)
    H, H520
    CH3_3, CH3_385
    Cl, CH3_342
    Data adapted from

Q. What experimental designs address batch-to-batch variability in crystallization?

  • Seeding : Introduce pre-formed microcrystals to control nucleation .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize polymorphs .
  • In situ XRD : Monitor crystal growth in real time to identify optimal conditions .

Methodological Notes

  • Contradiction Handling : If synthetic yields vary between labs, cross-validate protocols using shared reference samples .
  • Safety : Follow hazard codes H315/H319 (skin/eye irritation) and use PPE during handling .

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